molecular formula C13H11ClFN3O3 B2748994 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide CAS No. 1448034-89-6

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide

Cat. No. B2748994
CAS RN: 1448034-89-6
M. Wt: 311.7
InChI Key: CXSLAQSARBYABP-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the benzamide family and is commonly referred to as 'CDMFB'.

Scientific Research Applications

  • Synthesis and Bioactivity of Derivatives : Derivatives of 2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide have been synthesized and studied for their bioactive properties. For instance, the synthesis and bioactivity of 2-benzoyl pyrimidine derivatives, a structure developed from 2-pyrimidinoxy-N aryl benzylamine, have been explored. These compounds have shown potential in fungicidal activities against cucumber powdery mildew, indicating their significance in agricultural applications (Q. Lü et al., 2015).

  • Antiviral Properties : Some derivatives have been synthesized and evaluated for their antiviral properties. For example, the synthesis of 5-substituted 2,4-dimethoxypyrimidines and their conversion into 2'-deoxyribonucleosides have been investigated, showing activity against herpes simplex virus (P. Coe et al., 1982).

  • Development of Protein Kinase Inhibitors : The compound has been used in the development of protein kinase inhibitors. For instance, the synthesis of CTx-0152960 and CTx-0294885, protein kinase inhibitors, utilized a hybrid flow and microwave approach involving the use of derivatives of this compound (C. Russell et al., 2015).

  • Antimicrobial Applications : There have been studies on fluorobenzamides containing thiazole and thiazolidine, which show promising antimicrobial activities. These compounds, with a fluorine atom in the benzoyl group, have been effective against various bacterial and fungal strains (N. Desai et al., 2013).

  • Herbicidal Activity : The herbicidal activity of 3-Chloro-4-fluorobenzoylthiourea, synthesized from derivatives of this compound, has been demonstrated, indicating its potential use in weed control (Liu Chang-chun, 2006).

  • Antiproliferative and Anticancer Activities : Research has also focused on the antiproliferative activity of compounds derived from this chemical. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide exhibited significant inhibition against various human cancer cell lines, showcasing its potential in cancer treatment (Pei Huang et al., 2020).

  • Application in Organic Synthesis : The compound has been used in the development of scalable synthetic routes for pharmaceuticals. For example, a practical and scalable synthetic route to YM758 Monophosphate, a novel If channel inhibitor, was developed using derivatives of this compound (S. Yoshida et al., 2014).

properties

IUPAC Name

2-chloro-N-(2,4-dimethoxypyrimidin-5-yl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O3/c1-20-12-10(6-16-13(18-12)21-2)17-11(19)8-4-3-7(15)5-9(8)14/h3-6H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSLAQSARBYABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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